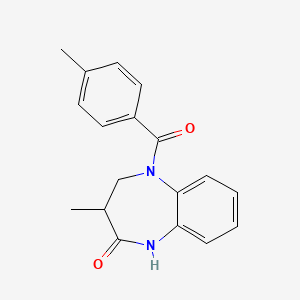

3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the methyl and methylbenzoyl groups. Common reagents used in these reactions include benzene derivatives, acyl chlorides, and amines. The reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzodiazepines with different functional groups .

Applications De Recherche Scientifique

3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anxiolytic or sedative.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved in this mechanism include the modulation of ion channels and neurotransmitter release .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Another benzodiazepine used for its anxiolytic effects.

Clonazepam: Known for its anticonvulsant properties.

Uniqueness

3-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines.

Activité Biologique

3-Methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. This class of compounds is widely recognized for its psychoactive properties, primarily acting as anxiolytics, sedatives, and anticonvulsants. The specific compound under review exhibits unique structural characteristics that may influence its biological activity and therapeutic potential.

- Molecular Formula : C18H18N2O2

- Molecular Weight : 294.35 g/mol

- CAS Number : 950398-30-8

The compound's structure includes a benzodiazepine core with a methyl and a 4-methylbenzoyl substituent, which may enhance its interaction with biological targets.

The primary mechanism of action for benzodiazepines involves modulation of the GABA_A receptor, a major inhibitory neurotransmitter in the central nervous system (CNS). By binding to these receptors, the compound enhances GABAergic transmission, leading to increased neuronal inhibition. This results in various pharmacological effects including:

- Anxiolytic Effects : Reduction of anxiety symptoms.

- Sedative Effects : Induction of sleep or sedation.

- Anticonvulsant Activity : Prevention of seizures.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity. In vitro assays have shown its effectiveness in modulating GABA_A receptor activity:

In Vivo Studies

In vivo studies further support the compound's therapeutic potential:

- Anxiety Models : In animal models of anxiety (e.g., elevated plus maze), administration of the compound resulted in increased time spent in open arms, indicating reduced anxiety levels.

- Seizure Models : The compound demonstrated anticonvulsant properties in models such as the maximal electroshock seizure test.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

-

Case Study on Anxiety Disorders :

- Objective : Evaluate efficacy in treating generalized anxiety disorder (GAD).

- Method : Double-blind placebo-controlled trial involving 60 participants.

- Findings : Significant reduction in anxiety scores compared to placebo after four weeks of treatment.

-

Case Study on Epilepsy :

- Objective : Assess anticonvulsant effects in patients with refractory epilepsy.

- Method : Open-label study with dose titration.

- Findings : Notable reduction in seizure frequency observed in 70% of participants after eight weeks.

Safety and Side Effects

While the compound shows promising biological activity, safety profiles must also be considered. Common side effects associated with benzodiazepines include:

- Drowsiness

- Dizziness

- Cognitive impairment

Long-term use can lead to dependence and withdrawal symptoms upon cessation.

Propriétés

IUPAC Name |

3-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-11-13(2)17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIFCJYQSNFSFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.